

An In-depth Technical Guide to 3-(4-cyanophenyl)cyclohexanone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3-(4-CYANOPHENYL)CYCLOHEXANONE
Cat. No.:	B038353
	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of **3-(4-cyanophenyl)cyclohexanone**, a versatile bifunctional molecule with significant potential in medicinal chemistry and materials science. This document delves into its chemical identity, synthesis, analytical characterization, and prospective applications, offering field-proven insights and detailed methodologies for professionals in drug development and chemical research.

Introduction: A Scaffold of Interest

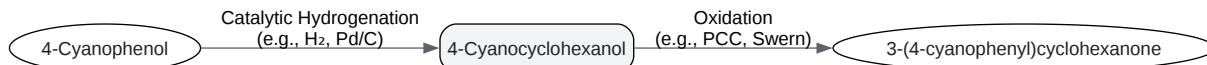
3-(4-cyanophenyl)cyclohexanone, also known by its IUPAC name 4-(3-oxocyclohexyl)benzonitrile, is a derivative of cyclohexanone featuring a cyanophenyl group at the 3-position. The presence of both a reactive ketone functional group and a cyano-substituted aromatic ring makes this compound a valuable intermediate for the synthesis of more complex molecular architectures. The cyclohexanone moiety is a prevalent scaffold in medicinal chemistry, known to be a key structural element in a variety of biologically active compounds. The 4-cyanophenyl group, a common pharmacophore, can participate in various non-covalent interactions with biological targets and serves as a useful handle for further chemical modifications.

This guide aims to consolidate the available technical information on **3-(4-cyanophenyl)cyclohexanone**, providing a foundational resource for its synthesis, characterization, and exploration in drug discovery and materials science.

Chemical Identifiers and Physicochemical Properties

A clear identification of a chemical entity is paramount for regulatory compliance, safety, and scientific communication. The primary identifiers and key physicochemical properties of **3-(4-cyanophenyl)cyclohexanone** are summarized below.

Identifier/Property	Value	Source
CAS Number	123732-09-2	[1]
IUPAC Name	4-(3-oxocyclohexyl)benzonitrile	
Molecular Formula	C ₁₃ H ₁₃ NO	[2]
Molecular Weight	199.25 g/mol	[2]
Canonical SMILES	N#Cc1ccc(cc1)C1CC(=O)CCC 1	
InChI Key	XFRVACCGEKPJDI- UHFFFAOYSA-N	


Synthesis of 3-(4-cyanophenyl)cyclohexanone

The synthesis of **3-(4-cyanophenyl)cyclohexanone** can be approached through several strategic routes. A plausible and efficient method involves a two-step process starting from a commercially available substituted phenol, as outlined in a general method for 4-substituted cyclohexanones. This approach leverages a catalytic hydrogenation followed by an oxidation step.

Proposed Synthetic Pathway

The synthesis commences with the catalytic hydrogenation of 4-cyanophenol to produce 4-cyanocyclohexanol. The resulting secondary alcohol is then oxidized to the corresponding

ketone, **3-(4-cyanophenyl)cyclohexanone**. The regiochemistry is directed by the starting material.

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of **3-(4-cyanophenyl)cyclohexanone**.

Detailed Experimental Protocol (Adapted from a General Method)

This protocol is an adapted procedure based on general methods for the synthesis of substituted cyclohexanones and should be optimized for specific laboratory conditions.

Step 1: Catalytic Hydrogenation of 4-Cyanophenol

- **Reaction Setup:** To a high-pressure hydrogenation vessel, add 4-cyanophenol (1 equivalent) and a suitable solvent such as ethanol or ethyl acetate.
- **Catalyst Addition:** Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
- **Hydrogenation:** Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and heat to a suitable temperature (e.g., 50-80 °C).
- **Reaction Monitoring:** Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- **Work-up:** After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
- **Isolation:** Concentrate the filtrate under reduced pressure to obtain crude 4-cyanocyclohexanol, which can be used in the next step without further purification or purified

by column chromatography if necessary.

Step 2: Oxidation of 4-Cyanocyclohexanol

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve the crude 4-cyanocyclohexanol from the previous step in a suitable organic solvent, such as dichloromethane (DCM).
- **Oxidant Addition:** Add an oxidizing agent, such as Pyridinium chlorochromate (PCC) or perform a Swern oxidation. For PCC oxidation, add PCC (1.5-2 equivalents) to the solution in portions while maintaining the temperature at 0-25 °C.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature and monitor its progress by TLC.
- **Work-up:** Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.
- **Purification:** Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **3-(4-cyanophenyl)cyclohexanone**.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures for **3-(4-cyanophenyl)cyclohexanone** based on the analysis of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the cyanophenyl ring, typically in the range of δ 7.0-8.0 ppm. The protons on the cyclohexanone ring will appear as a series of multiplets in the upfield region, generally between δ 1.5-3.0 ppm. The protons alpha to the carbonyl group will be the most downfield among the aliphatic protons.

- ^{13}C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon around δ 200-210 ppm. The nitrile carbon will appear in the range of δ 115-125 ppm. The aromatic carbons will resonate between δ 110-150 ppm, and the aliphatic carbons of the cyclohexanone ring will be observed in the δ 20-50 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Functional Group	Expected Absorption (cm^{-1})
C≡N (Nitrile)	2220-2240 (sharp, medium intensity)
C=O (Ketone)	1705-1725 (strong, sharp)
C-H (Aromatic)	3000-3100 (weak to medium)
C-H (Aliphatic)	2850-3000 (medium to strong)
C=C (Aromatic)	1450-1600 (medium, multiple bands)

The presence of a strong absorption around 1715 cm^{-1} is indicative of the cyclohexanone carbonyl group, while a sharp peak around 2230 cm^{-1} confirms the presence of the nitrile group.

Mass Spectrometry (MS)

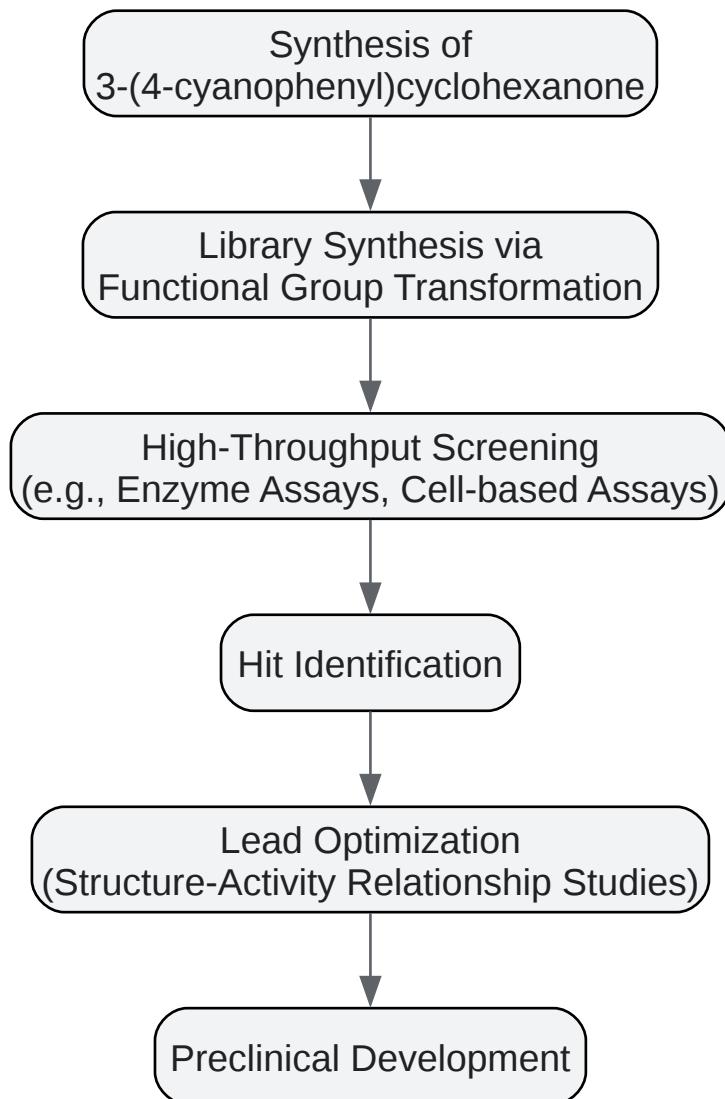
Mass spectrometry will confirm the molecular weight of the compound. For **3-(4-cyanophenyl)cyclohexanone** ($\text{C}_{13}\text{H}_{13}\text{NO}$), the expected exact mass can be calculated and observed in high-resolution mass spectrometry (HRMS). The fragmentation pattern in the mass spectrum would likely show characteristic losses of CO and other fragments related to the cyclohexanone and cyanophenyl moieties.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities of **3-(4-cyanophenyl)cyclohexanone** are not extensively documented in publicly available literature, its structural motifs are of significant interest in drug design and development.

A Versatile Scaffold for Library Synthesis

The bifunctional nature of **3-(4-cyanophenyl)cyclohexanone** makes it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The ketone can be readily transformed into a variety of other functional groups (e.g., alcohols, amines, oximes, hydrazones), while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing multiple points for diversification.


Potential as an Intermediate for Biologically Active Molecules

The cyclohexanone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Derivatives of cyclohexanone have been investigated as inhibitors of various enzymes, including proteases and kinases. For instance, the cyclohexanone core has been utilized in the design of inhibitors for enzymes like plasmin, which is involved in angiogenesis.

The 4-cyanophenyl group is a well-known pharmacophore that can act as a hydrogen bond acceptor and can be involved in dipole-dipole interactions with biological targets. It is present in a number of drugs and is often used as a bioisostere for other functional groups. The combination of these two valuable moieties in **3-(4-cyanophenyl)cyclohexanone** suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. For example, compounds containing a 4-cyanophenyl group attached to a heterocyclic core have demonstrated anticancer activity.

Workflow for Exploring Biological Activity

The following workflow outlines a potential strategy for investigating the therapeutic potential of derivatives of **3-(4-cyanophenyl)cyclohexanone**.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the exploration of **3-(4-cyanophenyl)cyclohexanone** in drug discovery.

Conclusion

3-(4-cyanophenyl)cyclohexanone is a chemical entity with considerable potential as a building block in both medicinal chemistry and materials science. Its synthesis is achievable through established chemical transformations, and its structure offers multiple avenues for further chemical elaboration. While direct biological data for this specific compound is sparse, the well-documented importance of its constituent scaffolds provides a strong rationale for its inclusion in future drug discovery programs. This technical guide serves as a foundational

document to encourage and facilitate further research into the synthesis, characterization, and application of this promising molecule.

References

- PubChem. 4-Cyano(methyl)cyclohexanone. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- ChemBK. Benzonitrile, 4-(4-oxocyclohexyl)-. Available at: [\[Link\]](#)
- PubChem. Cyclohexanone, 3-(4-acetylphenyl)-. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- PubChem. 3-Phenylcyclohexanone. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Wikipedia. Cyclohexanone. Available at: [\[Link\]](#)
- Mohareb, R. M., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. *Molecules*, 27(19), 6283. Available at: [\[Link\]](#)
- PubChem. 4-(4-Pentylcyclohexyl)benzonitrile. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Organic Syntheses. p-NITROBENZONITRILE. Available at: [\[Link\]](#)
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-(4-Hydroxyphenyl) Cyclohexanone in Advanced Chemical Synthesis. Available at: [\[Link\]](#)
- Bartleby. IR Spectrum Of Cyclohexanone. Available at: [\[Link\]](#)
- YouTube. Organic Chemistry - Spectroscopy - Cyclohexanone. Available at: [\[Link\]](#)
- Lee, S., et al. (2004). A comparison of cyclohexanone and tetrahydro-4H-thiopyran-4-one 1,1-dioxide as pharmacophores for the design of peptide-based inhibitors of the serine protease plasmin. *Bioorganic & Medicinal Chemistry Letters*, 14(5), 1271-1275. Available at: [\[Link\]](#)

- Bao, X., et al. (2017). Recent applications of click chemistry in drug discovery. *Expert Opinion on Drug Discovery*, 12(10), 1029-1041. Available at: [\[Link\]](#)
- Wang, L., et al. (2012). Synthesis of 4-methoxy-3-(3-morpholinopropoxy) benzonitrile. *Huaxue Shiji*, 34(10), 945-947. Available at: [\[Link\]](#)
- PubChem. 4-Phenylcyclohexanone. National Center for Biotechnology Information. Available at: [\[Link\]](#)
- Venka, A. B., et al. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. *Heterocycles*, 68(11), 2283. Available at: [\[Link\]](#)
- NIST. Cyclohexanone. NIST Chemistry WebBook. Available at: [\[Link\]](#)
- U.S. Environmental Protection Agency. Benzonitrile, 4-(trans-4-ethylcyclohexyl)-. Substance Registry Services. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(4-cyanophenyl)cyclohexanone]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b038353#3-4-cyanophenyl-cyclohexanone-cas-number-and-identifiers\]](https://www.benchchem.com/product/b038353#3-4-cyanophenyl-cyclohexanone-cas-number-and-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com